molecular formula C20H20O B14439030 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one CAS No. 78943-54-1

2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one

Cat. No.: B14439030
CAS No.: 78943-54-1
M. Wt: 276.4 g/mol
InChI Key: CTAMTYMFKSZMNW-UHFFFAOYSA-N
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Description

2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one is an organic compound known for its unique structure and properties. It features a cyclopentanone ring substituted with benzylidene and methylphenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one typically involves aldol condensation reactions. One common method is the reaction between cyclopentanone and benzaldehyde derivatives in the presence of a base catalyst. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-methoxybenzylidene)cyclopentanone
  • 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties compared to similar compounds.

Properties

CAS No.

78943-54-1

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

2-benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C20H20O/c1-15-7-9-17(10-8-15)14-19-12-11-18(20(19)21)13-16-5-3-2-4-6-16/h2-10,13,19H,11-12,14H2,1H3

InChI Key

CTAMTYMFKSZMNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CCC(=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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